molecular formula C16H24FNO3S B7160799 N-[2-(4-fluorophenoxy)propyl]-2-methylsulfonylcyclohexan-1-amine

N-[2-(4-fluorophenoxy)propyl]-2-methylsulfonylcyclohexan-1-amine

Cat. No.: B7160799
M. Wt: 329.4 g/mol
InChI Key: JNILSUZQRDYLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenoxy)propyl]-2-methylsulfonylcyclohexan-1-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenoxy group, a propyl chain, and a methylsulfonylcyclohexane moiety

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)propyl]-2-methylsulfonylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO3S/c1-12(21-14-9-7-13(17)8-10-14)11-18-15-5-3-4-6-16(15)22(2,19)20/h7-10,12,15-16,18H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNILSUZQRDYLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1S(=O)(=O)C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)propyl]-2-methylsulfonylcyclohexan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach includes the reaction of 4-fluorophenol with propyl bromide to form 4-fluorophenoxypropane. This intermediate is then reacted with cyclohexanone in the presence of a suitable base to yield the desired cyclohexanone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)propyl]-2-methylsulfonylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted phenoxy derivatives, and reduced sulfur-containing compounds.

Scientific Research Applications

N-[2-(4-fluorophenoxy)propyl]-2-methylsulfonylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)propyl]-2-methylsulfonylcyclohexan-1-amine involves its interaction with specific molecular targets within biological systems. The fluorophenoxy group may facilitate binding to certain enzymes or receptors, while the sulfonyl group can modulate the compound’s reactivity and stability. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenoxy)propyl]-2-methylsulfonylcyclohexan-1-amine is unique due to its combination of a fluorophenoxy group, a propyl chain, and a methylsulfonylcyclohexane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.